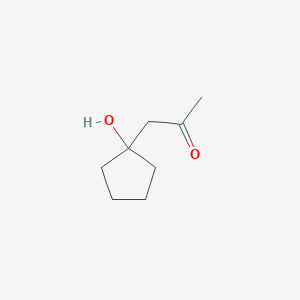![molecular formula C9H16ClN3O B13262167 4-Amino-3-[(1-methyl-1H-pyrazol-4-yl)methyl]butan-2-one hydrochloride](/img/structure/B13262167.png)
4-Amino-3-[(1-methyl-1H-pyrazol-4-yl)methyl]butan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-[(1-methyl-1H-pyrazol-4-yl)methyl]butan-2-one hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[(1-methyl-1H-pyrazol-4-yl)methyl]butan-2-one hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[(1-methyl-1H-pyrazol-4-yl)methyl]butan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Amino-3-[(1-methyl-1H-pyrazol-4-yl)methyl]butan-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-[(1-methyl-1H-pyrazol-4-yl)methyl]butan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
4-Amino-1-methylpyrazole: Shares the pyrazole core structure but differs in the position of the amino group.
Uniqueness
4-Amino-3-[(1-methyl-1H-pyrazol-4-yl)methyl]butan-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H16ClN3O |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
3-(aminomethyl)-4-(1-methylpyrazol-4-yl)butan-2-one;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7(13)9(4-10)3-8-5-11-12(2)6-8;/h5-6,9H,3-4,10H2,1-2H3;1H |
InChI Key |
GUXDSGNBSPTETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CN(N=C1)C)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13262112.png)
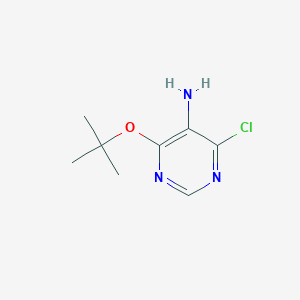
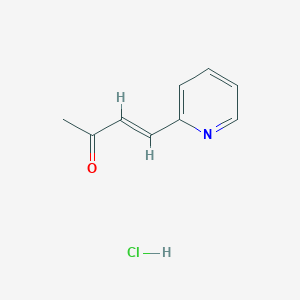
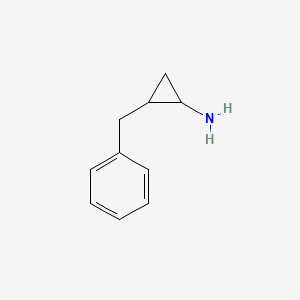

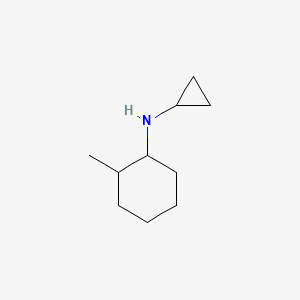




![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]furan-3-carboxylic acid](/img/structure/B13262160.png)

